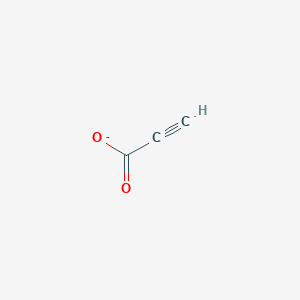
Propynoate
Beschreibung
Eigenschaften
Molekularformel |
C3HO2- |
|---|---|
Molekulargewicht |
69.04 g/mol |
IUPAC-Name |
prop-2-ynoate |
InChI |
InChI=1S/C3H2O2/c1-2-3(4)5/h1H,(H,4,5)/p-1 |
InChI-Schlüssel |
UORVCLMRJXCDCP-UHFFFAOYSA-M |
SMILES |
C#CC(=O)[O-] |
Kanonische SMILES |
C#CC(=O)[O-] |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
Solvent Effects
Solvent polarity significantly influences product distribution (Table 1):
| Solvent | Product 3 Yield (%) | Product 4 Yield (%) |
|---|---|---|
| DMSO | 97 | 0 |
| 2-Pyrrolidone | 44 | 19 |
| Toluene | 0 | 75 |
Key Insight : Polar solvents (e.g., DMSO) favor 3 , while nonpolar solvents (e.g., toluene) favor 4 .
Temperature and Time
In DMSO, prolonged reaction time at room temperature increases 3 yield (Table 2):
| Temperature (°C) | Time (h) | Product 3 Yield (%) |
|---|---|---|
| 25 | 24 | 82 |
| 100 | 24 | 97 |
Higher temperatures accelerate the conversion to 3 , achieving near-quantitative yields .
Catalyst Efficiency
Phosphine catalysts impact reaction outcomes (Table 3):
| Phosphine | Yield of 3 (%) |
|---|---|
| Triphenylphosphine | 82 |
| Tri(p-fluorophenyl)phosphine | 78 |
| Tributylphosphine | <10 |
Electron-deficient phosphines (e.g., PPh₃) outperform alkylphosphines due to enhanced stabilization of zwitterionic intermediates .
Mechanistic Pathway
The reaction proceeds via a stepwise mechanism (Scheme 2):
-
Zwitterion Formation : PPh₃ attacks ethyl propynoate, generating a vinylphosphonium intermediate.
-
Michael Addition : Phthalimidate anion adds to the α-position, forming 4 .
-
Second Nucleophilic Attack : Another phthalimide anion displaces PPh₃, yielding 3 .
Polar solvents stabilize charged intermediates, explaining the solvent-dependent selectivity .
Substrate Scope and Limitations
Q & A
Q. How to design cross-disciplinary studies on this compound's environmental and pharmacological impacts?
- Methodological Answer :
- Team Structure : Include chemists, ecotoxicologists, and pharmacologists.
- Unified Metrics : Standardize toxicity endpoints (e.g., LC50, EC50).
- Data Integration : Use systems biology tools (e.g., QSAR models) to predict multi-scale effects.
Example cross-disciplinary framework:
1. Environmental Chemistry: Measure hydrolysis half-life in simulated ecosystems.
2. Pharmacology: Assess cytotoxicity in human cell lines.
3. Systems Analysis: Model bioaccumulation risks. [[14, 19]].
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


